molecular formula C30H46O5 B1499802 Gardenolic acid B CAS No. 108864-53-5

Gardenolic acid B

Cat. No.: B1499802
CAS No.: 108864-53-5
M. Wt: 486.7 g/mol
InChI Key: TTYDGCKGPQOMOK-SESPQYOESA-N
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Description

Gardenolic acid B is a natural product found in Gardenia jasminoides and Kleinhovia hospita with data available.

Biological Activity

Gardenolic acid B is a triterpenoid compound primarily isolated from the flowers of Gardenia jasminoides and Kleinhovia hospita. This compound has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant case studies.

Chemical Structure

This compound is characterized by the molecular formula C30H46O5C_{30}H_{46}O_5 and is classified as a lanostane-type triterpene. The structural elucidation of this compound reveals a complex arrangement that contributes to its bioactivity.

1. Anticancer Properties

Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study on cytotoxic triterpenes from Gardenia sootepensis demonstrated that related compounds showed high cytotoxicity, with IC50 values indicating strong inhibitory effects on breast (BT474) and lung (CHAGO) cancer cells . Although specific IC50 values for this compound were not detailed in this study, its structural similarity suggests potential efficacy.

Cell Line IC50 Value (µM)
BT474 (Breast Cancer)1.8
CHAGO (Lung Cancer)Not specified

2. Antioxidant Activity

This compound has been shown to possess antioxidant properties, which are crucial in protecting cells from oxidative stress. Antioxidants play a vital role in preventing cellular damage that can lead to cancer and other degenerative diseases. The mechanism involves scavenging free radicals and enhancing the body’s antioxidant defenses, although specific experimental data on this compound's antioxidant capacity remains limited.

3. Anti-inflammatory Effects

Triterpenoids, including this compound, have been reported to exhibit anti-inflammatory effects. These compounds modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity suggests potential applications in treating inflammatory diseases, although direct studies on this compound are still needed to substantiate these claims.

Case Study 1: Cytotoxicity Evaluation

A detailed investigation into the cytotoxicity of triterpenes from Gardenia sootepensis highlighted the potential of this compound. The study involved treating various cancer cell lines with different concentrations of triterpenes and measuring cell viability using MTT assays. Results indicated that compounds similar to this compound could effectively reduce cell viability in a dose-dependent manner.

Case Study 2: In Vivo Studies

In vivo studies assessing the pharmacological effects of this compound are scarce but essential for understanding its therapeutic potential. Future research should focus on animal models to evaluate the compound's bioavailability, metabolism, and overall efficacy in treating diseases.

Future Directions

The biological activity of this compound presents numerous opportunities for future research:

  • Mechanistic Studies: Investigating the precise mechanisms through which this compound exerts its anticancer and anti-inflammatory effects.
  • Clinical Trials: Conducting clinical trials to evaluate the safety and efficacy of this compound in human subjects.
  • Formulation Development: Exploring formulations combining this compound with other therapeutic agents to enhance its bioactivity.

Properties

IUPAC Name

(1S,3S,4S,6S,7S,8R,11S,12S,15R,16R)-4,6-dihydroxy-7,12,16-trimethyl-15-[(2R)-6-methyl-4-oxohept-5-en-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O5/c1-17(2)13-19(31)14-18(3)20-9-10-27(5)21-7-8-22-28(6,25(34)35)23(32)15-24(33)30(22)16-29(21,30)12-11-26(20,27)4/h13,18,20-24,32-33H,7-12,14-16H2,1-6H3,(H,34,35)/t18-,20-,21+,22+,23+,24+,26-,27+,28+,29+,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTYDGCKGPQOMOK-SESPQYOESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C=C(C)C)C1CCC2(C1(CCC34C2CCC5C3(C4)C(CC(C5(C)C(=O)O)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(=O)C=C(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)[C@H](C[C@@H]([C@@]5(C)C(=O)O)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Gardenolic acid B and where is it found?

A1: this compound is a cycloartane triterpenoid found in the fruits of the Gardenia jasminoides Ellis plant. [] It was first isolated from Gardenia jasminoides Ellis along with its structural isomer, Gardenolic acid A. [] It has also been identified in Kleinhovia hospita, a plant known for its medicinal properties. []

Q2: What are the potential medicinal applications of this compound?

A2: While research is ongoing, this compound has shown promising neuroprotective effects in vitro. [] Additionally, structurally similar cycloartane triterpenoids isolated alongside this compound from Kleinhovia hospita demonstrated hepatoprotective effects against chemically induced liver injury in human cell lines. [] Further investigation is needed to determine its specific mechanisms of action and potential therapeutic applications.

Q3: Are there any known structural differences between Gardenolic acid A and this compound?

A3: While both Gardenolic acid A and B are cycloartane triterpenoids, they differ in the position of a double bond within their structures. This difference, despite seeming minor, could potentially impact their biological activity and interactions with other molecules. [] Further research is required to fully elucidate the structure-activity relationships of these compounds.

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